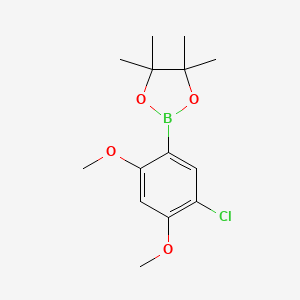
4-(bromomethyl)-2,6-dimethylpyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It’s a solid at 20 degrees Celsius and is hygroscopic .
Molecular Structure Analysis
The molecular formula for 4-(bromomethyl)pyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.94 . The SMILES string representation is Br[H].BrCc1ccncc1 .Chemical Reactions Analysis
4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
The compound is a white to light yellow powder or crystal . It has a melting point of 185.0 to 191.0 °C . It’s soluble in water .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-2,6-dimethylpyridine hydrobromide involves the alkylation of 2,6-dimethylpyridine with bromomethyl bromide, followed by the formation of the hydrobromide salt.", "Starting Materials": [ "2,6-dimethylpyridine", "bromomethyl bromide", "sodium hydroxide", "hydrobromic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylpyridine (1.0 g, 8.5 mmol) in diethyl ether (20 mL) in a round-bottom flask.", "Step 2: Add bromomethyl bromide (1.5 g, 10.0 mmol) dropwise to the flask while stirring vigorously.", "Step 3: Add sodium hydroxide (1.2 g, 30.0 mmol) to the flask and stir for 30 minutes at room temperature.", "Step 4: Separate the organic layer and wash it with water (10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in hydrobromic acid (10 mL) and stir for 1 hour at room temperature.", "Step 8: Filter the resulting precipitate and wash it with water (10 mL).", "Step 9: Dry the product under vacuum to obtain 4-(bromomethyl)-2,6-dimethylpyridine hydrobromide as a white solid (yield: 80%)." ] } | |
CAS RN |
1263413-36-0 |
Product Name |
4-(bromomethyl)-2,6-dimethylpyridine hydrobromide |
Molecular Formula |
C8H11Br2N |
Molecular Weight |
281 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



